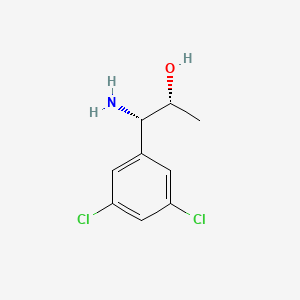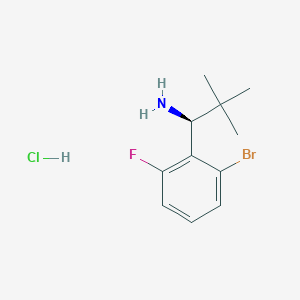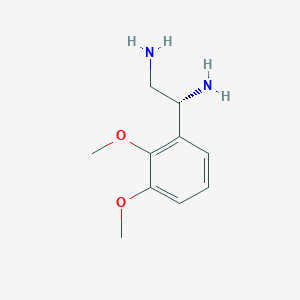
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: is a heterocyclic compound that contains a naphthyridine core with a chlorine atom at the 6th position and a hydrazinyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthyridine derivative.
Hydrazinylation: The hydrazinyl group is introduced at the 8th position through a reaction with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the chlorination and hydrazinylation steps.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Amino or thiol-substituted naphthyridines.
Scientific Research Applications
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of cellular pathways, such as apoptosis or signal transduction, depending on its application.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,7-naphthyridin-1(2H)-one: Lacks the hydrazinyl group, which may affect its reactivity and biological activity.
8-hydrazinyl-2,7-naphthyridin-1(2H)-one: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness
- The presence of both the chlorine atom and the hydrazinyl group in 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one provides a unique combination of reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H7ClN4O |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-8-hydrazinyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H7ClN4O/c9-5-3-4-1-2-11-8(14)6(4)7(12-5)13-10/h1-3H,10H2,(H,11,14)(H,12,13) |
InChI Key |
OTXXIDUPWWOLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C(N=C(C=C21)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)
![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)



![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)




![Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride](/img/structure/B13043792.png)

![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)

